N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
N1-(2-(2-Chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amide) backbone substituted with a 2-(2-chlorophenyl)-2-methoxyethyl group at the N1 position and a 2-(methylthio)phenyl group at the N2 position. This compound belongs to a broader class of oxalamides, which are increasingly studied for their pharmacological and flavor-enhancing properties.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-24-15(12-7-3-4-8-13(12)19)11-20-17(22)18(23)21-14-9-5-6-10-16(14)25-2/h3-10,15H,11H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQLJZXIJUSZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the reaction of 2-chlorophenylacetic acid with methoxyethylamine to form an intermediate, which is then reacted with 2-(methylthio)aniline in the presence of oxalyl chloride. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Derivatives
Substituent-Driven Pharmacological Activity
The pharmacological profile of oxalamides is highly dependent on the substituents at the N1 and N2 positions. Below is a comparative analysis of key analogs:
Key Observations :
- Chlorophenyl groups (e.g., 4-chlorophenyl in GMC-3, 3-chlorophenyl in Compound 20) enhance antimicrobial and enzyme-inhibitory activities .
- Methoxyethyl/methoxyphenethyl groups (as in the target compound and Compound 20) improve metabolic stability and bioavailability compared to unsubstituted analogs .
- Methylthio groups (as in the target compound) are rare in literature but may confer unique metabolic or receptor-binding properties due to sulfur’s electronegativity and lipophilicity.
Metabolic and Toxicological Profiles
Oxalamides are generally metabolized via hydrolysis of the oxalamide bond and oxidation of aromatic substituents. However, substituents significantly influence toxicity:
Key Findings :
- 16.099) exhibit low CYP inhibition (<50%) and high safety margins (>33 million) due to rapid detoxification .
- Chlorophenyl-substituted analogs (e.g., GMC-3, BNM-III-170) may require additional toxicological evaluation, as halogenated aromatic systems can form reactive intermediates .
Biological Activity
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the biological activity of this compound based on available research findings, including in vitro and in vivo studies, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18ClN3O3S
- Molecular Weight : 367.85 g/mol
The biological activity of this compound involves several mechanisms:
- Enzyme Interaction : The compound is believed to interact with specific enzymes and receptors, modulating their activities. This interaction can lead to inhibition of microbial growth and induction of apoptosis in cancer cells.
- Cellular Effects : Studies have indicated that the compound may inhibit DNA synthesis more significantly than RNA or protein synthesis, suggesting a targeted action against rapidly dividing cells, such as cancer cells .
In Vitro Studies
In vitro experiments have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:
In Vivo Studies
In vivo studies have further validated the anticancer potential of this compound. Notable findings include:
- Tumor Growth Inhibition : Animal models treated with the compound showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in tumor tissues .
- Tissue Analysis : Post-treatment analysis indicated that the compound preferentially inhibited DNA synthesis in tumor tissues while allowing for quicker recovery in normal tissues, highlighting its selective toxicity towards cancer cells .
Case Studies
A notable case study involved the administration of this compound in a murine model of colorectal cancer. The results demonstrated:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
